molecular formula C10H14ClNS2 B15226543 N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine

N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine

Cat. No.: B15226543
M. Wt: 247.8 g/mol
InChI Key: UXSMQIHTSBIWJI-UHFFFAOYSA-N
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Description

N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a thietan ring with a dimethyl substitution. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophene and 2,2-dimethylthietan-3-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group.

    Coupling Reaction: The deprotonated amine is then reacted with 4-chlorothiophene under anhydrous conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its specific combination of a chlorinated thiophene ring and a dimethylthietan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClNS2

Molecular Weight

247.8 g/mol

IUPAC Name

N-[(4-chlorothiophen-2-yl)methyl]-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C10H14ClNS2/c1-10(2)9(6-14-10)12-4-8-3-7(11)5-13-8/h3,5,9,12H,4,6H2,1-2H3

InChI Key

UXSMQIHTSBIWJI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CC(=CS2)Cl)C

Origin of Product

United States

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